molecular formula C21H32N6O5 B2885972 ethyl 4-((7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl)piperazine-1-carboxylate CAS No. 887197-32-2

ethyl 4-((7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl)piperazine-1-carboxylate

Cat. No. B2885972
CAS RN: 887197-32-2
M. Wt: 448.524
InChI Key: UAHJRZBIOGTDMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-((7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H32N6O5 and its molecular weight is 448.524. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivative Formation

Research in organic chemistry often explores the synthesis of complex molecules, including derivatives of piperazine, for various applications ranging from materials science to drug development. For instance, Vasileva et al. (2018) demonstrated the decyclization of certain carboxylates by secondary amines to yield N,N′-disubstituted piperazine derivatives, showcasing the versatility of these compounds in synthetic chemistry (Vasileva, Vaganov, Shipilovskikh, & Rubtsov, 2018). Such processes are crucial for developing new chemical entities with potential applications in pharmaceuticals and materials science.

Biological Activities and Potential Therapeutic Applications

The exploration of biological activities of chemical compounds is a significant area of research, contributing to the development of new therapeutic agents. Lecanu et al. (2010) reported on a compound designed for neuroprotective therapeutic approaches in Alzheimer's disease, demonstrating how modifications to the piperazine structure could lead to potential treatments for neurodegenerative disorders (Lecanu, Tillement, McCourty, Rammouz, Yao, Greeson, & Papadopoulos, 2010). This highlights the importance of chemical synthesis in creating compounds with specific biological activities.

Antimicrobial Activity

Antimicrobial resistance is a growing concern worldwide, and the search for new antimicrobial agents is critical. Compounds derived from piperazine structures have been studied for their antimicrobial properties. Sharma and Jain (2008) synthesized a series of quinoline-3-carboxylates derivatives and evaluated them for antibacterial activity, contributing to the ongoing search for new antimicrobial compounds (Sharma & Jain, 2008). Research in this area can lead to the discovery of new drugs to combat resistant bacterial strains.

Coordination Chemistry and Material Science

The field of coordination chemistry explores the design and synthesis of coordination compounds with potential applications in material science, catalysis, and luminescence. Yu et al. (2006) investigated coordination polymers with the drug ligand Enoxacin, showcasing the utility of piperazine derivatives in creating materials with specific photoluminescent properties (Yu, Chen, Tan, Liang, Zhou, & Zhang, 2006). This research demonstrates the intersection of organic synthesis and material science, leading to innovations in materials with unique properties.

properties

IUPAC Name

ethyl 4-[[7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N6O5/c1-7-32-20(31)26-10-8-25(9-11-26)13-15-22-17-16(18(29)24(6)19(30)23(17)5)27(15)12-14(28)21(2,3)4/h7-13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHJRZBIOGTDMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=NC3=C(N2CC(=O)C(C)(C)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-((7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl)piperazine-1-carboxylate

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